Mitorubrinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

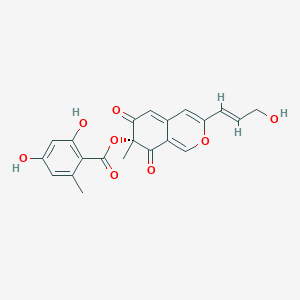

Mitorubrinol is a natural product found in Talaromyces aculeatus, Talaromyces flavus, and other organisms with data available.

Applications De Recherche Scientifique

Antimicrobial Properties

Mitorubrinol exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, which is particularly relevant in the context of increasing antibiotic resistance.

- Research Findings : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against infections caused by these pathogens .

Antioxidant Activity

This compound has been identified as an antioxidant, which can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer.

- Case Study : In vitro assays revealed that this compound displays a significant capacity to reduce oxidative stress markers in human cell lines, indicating its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Treatment of Talaromycosis

This compound plays a role in the pathogenesis of Talaromyces marneffei, contributing to its virulence. Understanding its function can aid in developing treatments for talaromycosis, an opportunistic infection primarily affecting immunocompromised individuals.

- Clinical Implications : Research indicates that this compound enhances the survival of Talaromyces marneffei within macrophages, highlighting its importance as a virulence factor and suggesting that targeting this compound could improve treatment outcomes for infected patients .

Drug Development

The unique biosynthetic pathways of this compound offer opportunities for drug development through synthetic biology approaches. By manipulating the genes involved in its synthesis, researchers can potentially create novel derivatives with enhanced therapeutic properties.

- Innovative Approaches : The identification of polyketide synthase genes responsible for this compound production opens avenues for genetic engineering to produce modified compounds with improved efficacy against resistant strains .

Food Industry

This compound's antimicrobial properties make it a candidate for use as a natural preservative in food products. Its ability to inhibit spoilage organisms could enhance food safety and shelf life.

- Potential Uses : Incorporating this compound into food formulations may provide a natural alternative to synthetic preservatives, appealing to health-conscious consumers .

Cosmetic Industry

Due to its antioxidant properties, this compound is being explored as an ingredient in cosmetic formulations aimed at reducing skin aging and improving skin health.

- Market Trends : The growing demand for natural ingredients in cosmetics positions this compound as a valuable addition to skincare products designed to combat oxidative damage and promote skin vitality .

Data Table: Summary of Applications

Propriétés

Numéro CAS |

3215-47-2 |

|---|---|

Formule moléculaire |

C21H18O8 |

Poids moléculaire |

398.36 |

Nom IUPAC |

[(7R)-3-[(E)-3-hydroxyprop-1-enyl]-7-methyl-6,8-dioxoisochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C21H18O8/c1-11-6-13(23)9-16(24)18(11)20(27)29-21(2)17(25)8-12-7-14(4-3-5-22)28-10-15(12)19(21)26/h3-4,6-10,22-24H,5H2,1-2H3/b4-3+/t21-/m1/s1 |

SMILES |

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CCO)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.